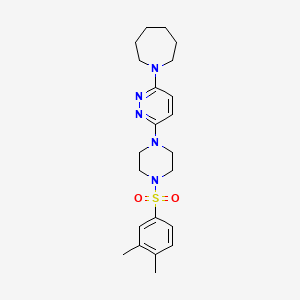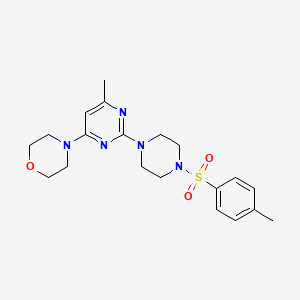
4-(6-Methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a morpholine group, and a sulfone group. It has been studied for its potential use in medicinal chemistry, particularly as an antiproliferative agent.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. Studies have shown that it binds to the ATP binding pocket of the mammalian target of rapamycin (mTOR), leading to the inhibition of cancer cell proliferation by inducing apoptosis . This process involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3/7, leading to the degradation of nuclear DNA and loss of mitochondrial membrane potential .
類似化合物との比較
Similar Compounds
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)MORPHOLINE: This compound shares a similar pyrimidine and morpholine structure but lacks the sulfone group.
4-(4-MORPHOLINYL)-6-PHENYLTHIENO (2,3-D)PYRIMIDINE: This compound has a similar morpholine group but differs in its overall structure and functional groups.
Uniqueness
Its ability to induce apoptosis in cancer cells by targeting the mTOR pathway sets it apart from other similar compounds .
特性
分子式 |
C20H27N5O3S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
4-[6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N5O3S/c1-16-3-5-18(6-4-16)29(26,27)25-9-7-24(8-10-25)20-21-17(2)15-19(22-20)23-11-13-28-14-12-23/h3-6,15H,7-14H2,1-2H3 |
InChIキー |
CCEKSYOWUADAKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


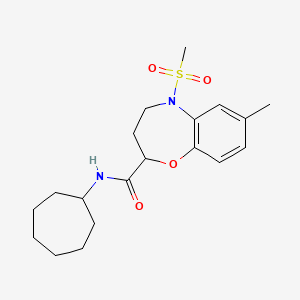
![Methyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250010.png)

![Ethyl 2-({[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11250022.png)
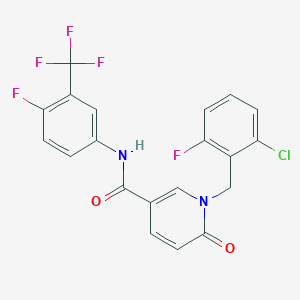
![N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250040.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11250042.png)

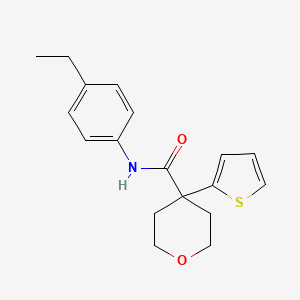
![4-Fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11250059.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11250061.png)
![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11250066.png)

